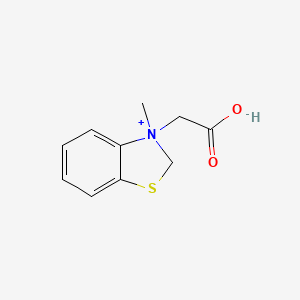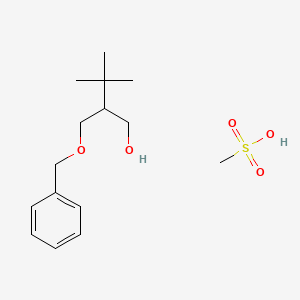
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is a chemical compound with the molecular formula C14H22O3S. It is known for its unique structure, which includes a phenylmethoxymethyl group attached to a butanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid typically involves the reaction of 3,3-dimethyl-2-(phenylmethoxymethyl)butan-1-ol with methanesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its therapeutic properties and potential use in drug development.
Industry: This compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Researchers study these interactions to understand how the compound influences biological processes and to identify potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol: A similar compound without the methanesulfonic acid group.
2-(Phenylmethoxymethyl)butan-1-ol: A related compound with a different substitution pattern on the butanol backbone.
Uniqueness
3,3-Dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid is unique due to the presence of both the phenylmethoxymethyl group and the methanesulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
138741-40-9 |
|---|---|
Molekularformel |
C15H26O5S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,3-dimethyl-2-(phenylmethoxymethyl)butan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C14H22O2.CH4O3S/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12;1-5(2,3)4/h4-8,13,15H,9-11H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
QCDXIVXKOZAXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CO)COCC1=CC=CC=C1.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


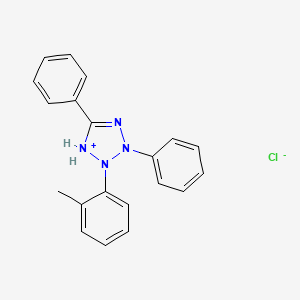
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
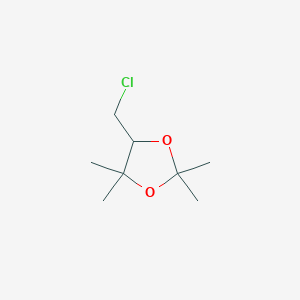
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
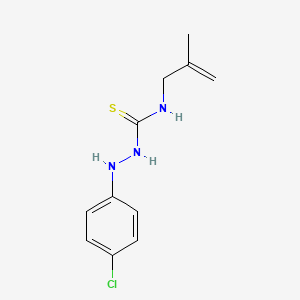
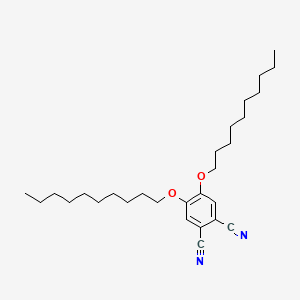
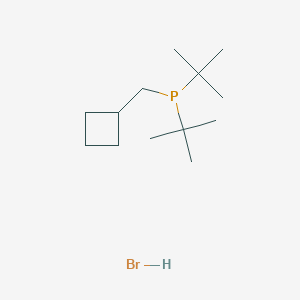
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
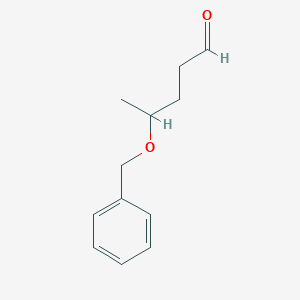
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)


